molecular formula C17H17N3O6 B11559742 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Cat. No.: B11559742
M. Wt: 359.3 g/mol
InChI Key: CIXWTCAMWKXFMP-VCHYOVAHSA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of ethoxy, hydroxy, and nitrophenoxy groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the ethoxy group with other nucleophiles.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitro groups can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide
  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide stands out due to its combination of ethoxy, hydroxy, and nitrophenoxy groups, which confer unique chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C17H17N3O6/c1-2-25-16-8-12(6-7-15(16)21)10-18-19-17(22)11-26-14-5-3-4-13(9-14)20(23)24/h3-10,21H,2,11H2,1H3,(H,19,22)/b18-10+

InChI Key

CIXWTCAMWKXFMP-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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